6-Chloro Pantoprazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro Pantoprazole is a derivative of Pantoprazole, a proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD), stomach ulcers, and Zollinger-Ellison syndrome. Pantoprazole works by reducing the amount of acid produced in the stomach, providing relief from symptoms and promoting healing of the esophagus and stomach lining .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro Pantoprazole involves several key steps:

Condensation Reaction: The process begins with the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride to form a sulfide intermediate.

Industrial Production Methods: Industrial production of Pantoprazole, including its derivatives like this compound, often involves environmentally benign processes. These methods aim to minimize the use of organic solvents and optimize reaction conditions to enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 6-Chloro Pantoprazole undergoes various chemical reactions, including:

Oxidation: Conversion of sulfide intermediates to sulfoxides.

Substitution: Introduction of chlorine atoms to the benzimidazole ring.

Common Reagents and Conditions:

Oxidizing Agents: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.

Solvents: Dichloromethane is frequently employed as a solvent in these reactions.

Major Products: The primary product formed from these reactions is Pantoprazole or its derivatives, such as this compound .

Aplicaciones Científicas De Investigación

Pharmacological Properties

6-Chloro Pantoprazole exhibits similar pharmacological activities to its parent compound, Pantoprazole. As a proton pump inhibitor, it works by irreversibly inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cells. This action effectively reduces gastric acid secretion, making it beneficial for treating conditions such as:

- Gastroesophageal Reflux Disease (GERD)

- Erosive Esophagitis

- Peptic Ulcers

- Zollinger-Ellison Syndrome

Treatment of Acid-Related Disorders

Clinical studies have demonstrated the efficacy of this compound in treating acid-related disorders. For instance, a study evaluating the pharmacokinetics of various PPIs found that this compound effectively reduces gastric acidity and promotes healing in patients with GERD .

Combination Therapies

Research indicates that combining this compound with other medications, such as antibiotics or antiemetics like domperidone, enhances treatment outcomes for patients with severe reflux symptoms or those not responding adequately to monotherapy .

Comparative Efficacy and Safety Profiles

A comprehensive review of various studies comparing different PPIs, including this compound, reveals that it maintains a favorable safety profile while providing effective acid suppression. The incidence of adverse effects is generally low and comparable to other PPIs .

| Compound | Efficacy | Common Side Effects | Notes |

|---|---|---|---|

| This compound | High | Headache, Nausea | Effective in combination therapies |

| Pantoprazole | High | Diarrhea, Constipation | Standard treatment for GERD |

| Rabeprazole | Moderate | Abdominal Pain | Less effective than Pantoprazole |

Conclusion and Future Directions

The applications of this compound extend beyond its role as a proton pump inhibitor. Ongoing research into its pharmacological properties and potential combination therapies suggests that it may play a significant role in managing complex gastric disorders effectively. Future studies should focus on long-term safety profiles and comparative effectiveness against newer therapeutic agents.

Mecanismo De Acción

6-Chloro Pantoprazole, like Pantoprazole, exerts its effects by inhibiting the H+/K±ATPase enzyme, also known as the gastric proton pump. This enzyme is responsible for the final step in the production of gastric acid. By binding to the sulfhydryl groups of cysteines on the enzyme, this compound irreversibly inhibits its activity, leading to a significant reduction in acid secretion .

Comparación Con Compuestos Similares

- Omeprazole

- Esomeprazole

- Lansoprazole

- Dexlansoprazole

- Rabeprazole

Comparison: 6-Chloro Pantoprazole shares a similar mechanism of action with other proton pump inhibitors, but it is unique in its specific chemical structure and the presence of a chlorine atom. This structural difference can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Actividad Biológica

6-Chloro Pantoprazole is a derivative of Pantoprazole, a well-known proton pump inhibitor (PPI) used primarily for the treatment of gastroesophageal reflux disease (GERD) and other conditions associated with excessive stomach acid. Recent studies have begun to explore the biological activity of this compound, particularly its potential anticancer properties and mechanism of action.

Pantoprazole and its derivatives, including this compound, exert their effects by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. However, emerging research indicates that these compounds may also have additional biological activities beyond acid suppression.

Inhibition of Tumor Growth

Research has demonstrated that Pantoprazole can inhibit the growth of colorectal cancer cells by targeting the TOPK (T-Lymphokine-Activated Killer Cell Originated Protein Kinase) signaling pathway. A study showed that Pantoprazole reduced the phosphorylation of histone H3, a marker of cell proliferation, in HCT116 colorectal cancer cells both in vitro and in vivo .

Case Studies

- Colorectal Cancer Study : In an experimental model using HCT116 tumor-bearing mice, administration of Pantoprazole significantly suppressed tumor growth. Mice treated with 100 mg/kg of Pantoprazole exhibited smaller tumor sizes compared to control groups, indicating its potential as an antitumor agent .

- Pharmacokinetic Analysis : A pharmacokinetic study involving healthy subjects assessed the absorption and metabolism of Pantoprazole formulations. The results indicated that Pantoprazole had a favorable pharmacokinetic profile with a half-life suitable for therapeutic use, which is crucial for understanding its dosing regimens in potential anticancer applications .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its parent compound:

| Parameter | Pantoprazole | This compound | Notes |

|---|---|---|---|

| Mechanism | H+/K+ ATPase inhibition | Similar | Both are PPIs; potential additional effects due to structural modifications. |

| IC50 against HCT116 cells | Not specified | To be determined | Further studies needed for direct comparison. |

| Tumor Growth Inhibition | Significant | Hypothetical | Based on structural similarities; requires empirical validation. |

| Pharmacokinetics | Favorable | TBD | Important for determining therapeutic use. |

Research Findings

Recent studies have indicated that derivatives like this compound may possess enhanced biological activities compared to their parent compounds. For instance, modifications in the chemical structure can lead to increased binding affinity to specific targets involved in cancer progression.

- TOPK Inhibition : Research highlights that both Pantoprazole and its derivatives can inhibit TOPK activities, which are implicated in various cancers .

- Cell Line Studies : Antiproliferative assays using various cancer cell lines (e.g., A549, HCT-116) have shown promising results for compounds structurally related to Pantoprazole, suggesting potential for further development as anticancer agents .

Propiedades

IUPAC Name |

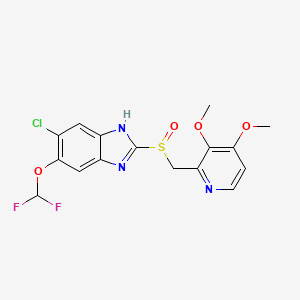

6-chloro-5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF2N3O4S/c1-24-12-3-4-20-11(14(12)25-2)7-27(23)16-21-9-5-8(17)13(26-15(18)19)6-10(9)22-16/h3-6,15H,7H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHDACUGVKVGLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=CC(=C(C=C3N2)Cl)OC(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF2N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.